Mal-PEG5-acid

Description

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO9/c19-15-1-2-16(20)18(15)4-6-24-8-10-26-12-14-27-13-11-25-9-7-23-5-3-17(21)22/h1-2H,3-14H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYDLVZXYONWDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the structure of Mal-PEG5-acid?

An In-depth Technical Guide to Mal-PEG5-acid

Introduction

Mal-PEG5-acid is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation and drug development. It features two distinct reactive moieties at either end of a polyethylene glycol (PEG) spacer: a maleimide group and a carboxylic acid group. This dual functionality allows for the covalent linkage of two different molecules, a process central to the creation of complex biomolecules like antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[1][2][3] The central PEG chain is a hydrophilic spacer that enhances the solubility and biocompatibility of the resulting conjugate.[4][5] This guide provides a detailed overview of the structure, properties, and applications of Mal-PEG5-acid for researchers and professionals in the field.

Chemical Structure and Properties

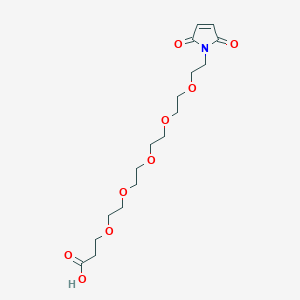

Mal-PEG5-acid is systematically named 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15-pentaoxaoctadecan-18-oic acid. Its structure consists of three key components:

-

Maleimide Group: A thiol-reactive functional group that specifically and efficiently reacts with sulfhydryl groups (-SH), such as those found in cysteine residues of proteins, to form a stable thioether bond.

-

Polyethylene Glycol (PEG) Spacer: A five-unit PEG chain that is hydrophilic, non-immunogenic, and flexible. This spacer improves the solubility of the molecule and the final conjugate in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic profile of the conjugated molecule.

-

Carboxylic Acid Group: A terminal carboxyl group (-COOH) that can be activated to react with primary amine groups (-NH2), commonly found in lysine residues of proteins or other amine-containing molecules, to form a stable amide bond.

Caption: Chemical structure of Mal-PEG5-acid.

Quantitative Data

The key physicochemical properties of Mal-PEG5-acid are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15-pentaoxaoctadecan-18-oic acid | |

| CAS Number | 1286755-26-7 | |

| Molecular Formula | C17H27NO9 | |

| Molecular Weight | 389.40 g/mol | |

| Exact Mass | 389.1686 u | |

| Purity | ≥95-98% | |

| Appearance | Light brown to yellow liquid | |

| Solubility | DCM, DMSO (100 mg/mL), Soluble in aqueous media | |

| Storage Conditions | -20°C (long-term), Protect from light |

Reactivity and Mechanism

The utility of Mal-PEG5-acid stems from the orthogonal reactivity of its terminal functional groups, allowing for sequential or one-pot conjugation strategies.

Maleimide-Thiol Conjugation

The maleimide group reacts with a sulfhydryl (thiol) group via a Michael addition mechanism. This reaction is highly specific for thiols within a pH range of 6.5 to 7.5 and proceeds efficiently at room temperature without the need for a catalyst, forming a stable covalent thioether linkage.

Caption: Reaction scheme for maleimide-thiol conjugation.

Carboxylic Acid-Amine Conjugation

The terminal carboxylic acid must first be activated to react with a primary amine. This is typically achieved using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in the presence of N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) to increase efficiency and form a more stable amine-reactive intermediate. This activated ester then readily reacts with an amine to form a stable amide bond.

Experimental Protocols

Below is a generalized protocol for the two-step conjugation of a thiol-containing protein and an amine-containing molecule using Mal-PEG5-acid.

Materials

-

Mal-PEG5-acid

-

Thiol-containing protein (e.g., antibody with reduced cysteines)

-

Amine-containing molecule (e.g., fluorescent dye, drug payload)

-

Activation Reagents: EDC, Sulfo-NHS

-

Buffers: Phosphate-buffered saline (PBS), pH 7.2-7.4; MES buffer, pH 6.0

-

Reducing Agent (optional): TCEP (Tris(2-carboxyethyl)phosphine)

-

Desalting columns

Step 1: Reaction of Carboxylic Acid with Amine-Molecule

-

Dissolve Reagents: Dissolve the amine-containing molecule in an appropriate solvent (e.g., DMSO). Dissolve Mal-PEG5-acid in the same solvent. Dissolve EDC and Sulfo-NHS in MES buffer, pH 6.0.

-

Activation: Add a 5-10 fold molar excess of Mal-PEG5-acid to the amine-containing molecule. Add a 1.5-fold molar excess of EDC and Sulfo-NHS over the Mal-PEG5-acid.

-

Reaction: Allow the reaction to proceed for 1-2 hours at room temperature.

-

Purification: Purify the resulting Maleimide-PEG5-Molecule conjugate using an appropriate method, such as HPLC, to remove unreacted reagents.

Step 2: Reaction of Maleimide-Conjugate with Thiol-Protein

-

Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free thiols using a mild reducing agent like TCEP. Purify the protein using a desalting column to remove the reducing agent.

-

Conjugation: Dissolve the purified Maleimide-PEG5-Molecule in PBS, pH 7.2. Add it to the thiol-containing protein solution at a 5-20 fold molar excess.

-

Reaction: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing.

-

Quenching: Quench any unreacted maleimide groups by adding a low molecular weight thiol, such as L-cysteine or β-mercaptoethanol.

-

Final Purification: Purify the final bioconjugate using size exclusion chromatography (SEC) or affinity chromatography to remove excess reagents and unconjugated molecules.

Applications in Research and Drug Development

The unique structure of Mal-PEG5-acid makes it a versatile tool for a variety of advanced applications.

-

Antibody-Drug Conjugates (ADCs): Mal-PEG5-acid is used to link potent cytotoxic drugs to monoclonal antibodies. The antibody directs the drug to a specific target (e.g., a cancer cell), where the drug can then exert its effect, minimizing off-target toxicity.

-

PROTAC Development: In PROTACs, this linker connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase, hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.

-

Protein Labeling and Diagnostics: The linker can attach fluorescent dyes, biotin, or other reporter molecules to proteins for use in diagnostic assays and cellular imaging.

-

Surface Functionalization: Mal-PEG5-acid is used to immobilize proteins or peptides onto surfaces, such as nanoparticles or biosensors, for targeted drug delivery and diagnostic applications.

Caption: General workflow for linking two molecules using Mal-PEG5-acid.

References

An In-depth Technical Guide to Mal-PEG5-acid: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of Maleimide-PEG5-acid, a heterobifunctional linker widely utilized in bioconjugation and drug development. This document details its chemical and physical characteristics, reactivity of its functional groups, and provides experimental protocols for its application in creating advanced bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Chemical and Physical Properties

Mal-PEG5-acid is a versatile crosslinker featuring a maleimide group at one end and a carboxylic acid at the other, connected by a five-unit polyethylene glycol (PEG) spacer. The PEG chain enhances the solubility of the molecule and its conjugates in aqueous media, a critical attribute for biological applications.[1][2]

| Property | Value | Reference |

| Chemical Name | 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15-pentaoxaoctadecan-18-oic acid | [1] |

| CAS Number | 1286755-26-7 | [1] |

| Molecular Formula | C₁₇H₂₇NO₉ | [1] |

| Molecular Weight | 389.40 g/mol | |

| Appearance | Light brown to yellow liquid | |

| Purity | >95% | |

| Solubility | Soluble in DMSO (100 mg/mL), DCM. The hydrophilic PEG spacer increases solubility in aqueous media. | |

| Storage | Store at -20°C, protected from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | |

| Stability | The maleimide group is sensitive to moisture and hydrolysis, especially at pH > 7.5. Aqueous solutions should be prepared immediately before use. The NHS ester, once formed, is also susceptible to hydrolysis. |

Reactivity and Conjugation Chemistry

The dual functionality of Mal-PEG5-acid allows for a two-step, controlled conjugation strategy, making it a valuable tool in the synthesis of complex biomolecules.

Maleimide Group Reactivity

The maleimide moiety reacts specifically with thiol (sulfhydryl) groups, such as those found in the side chains of cysteine residues in proteins and peptides. This reaction proceeds via a Michael addition mechanism, forming a stable thioether bond.

-

Optimal pH: The reaction is most efficient and specific in the pH range of 6.5 to 7.5.

-

Reaction Rate: At neutral pH, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.

-

Side Reactions:

-

Hydrolysis: Above pH 7.5, the maleimide ring is susceptible to hydrolysis, rendering it unreactive towards thiols.

-

Reaction with Amines: At pH values above 7.5, the maleimide group can react with primary amines, such as the side chain of lysine residues.

-

Thiazine Rearrangement: When conjugating to an N-terminal cysteine, a side reaction can occur where the initial thioether adduct rearranges to a thiazine structure, particularly at basic pH.

-

Carboxylic Acid Group Reactivity

The terminal carboxylic acid can be coupled to primary amines, such as the N-terminus of a protein or the side chain of a lysine residue. This reaction requires activation of the carboxyl group, most commonly through the formation of an N-hydroxysuccinimide (NHS) ester using carbodiimide chemistry.

-

Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a commonly used carbodiimide that, in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), converts the carboxylic acid to a more reactive NHS ester.

-

Reaction pH: The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-7.2. The subsequent reaction of the NHS ester with a primary amine is optimal at a pH of 7.2-8.0.

-

Stability of NHS Ester: The formed NHS ester is susceptible to hydrolysis, so it should be used for conjugation without significant delay.

Experimental Protocols

The following are generalized protocols for the use of Mal-PEG5-acid in bioconjugation. Optimization may be required for specific applications.

Two-Step Protein-Protein Conjugation

This protocol describes the conjugation of two proteins, Protein-A (containing an amine) and Protein-B (containing a thiol).

Materials:

-

Mal-PEG5-acid

-

Protein-A (with available primary amines)

-

Protein-B (with available free thiols)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

-

Desalting columns

Procedure:

-

Activation of Mal-PEG5-acid:

-

Dissolve Mal-PEG5-acid in the Activation Buffer.

-

Add a 2 to 10-fold molar excess of EDC and NHS to the Mal-PEG5-acid solution.

-

Incubate for 15-30 minutes at room temperature.

-

-

Conjugation to Protein-A:

-

Add the activated Mal-PEG5-acid solution to the Protein-A solution in Conjugation Buffer. A molar ratio of 10-20 fold excess of the linker to the protein is a common starting point.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

Remove excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.

-

-

Conjugation to Protein-B:

-

Add the thiol-containing Protein-B to the purified Mal-PEG5-Protein-A conjugate.

-

Incubate for 2 hours at room temperature.

-

-

Quenching and Purification:

-

Quench any unreacted maleimide groups by adding a final concentration of 10 mM cysteine.

-

Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate methods to remove excess reagents and byproducts.

-

Synthesis of a PROTAC

This protocol outlines a general procedure for synthesizing a PROTAC using Mal-PEG5-acid to link a target protein ligand (with an amine) and an E3 ligase ligand (with a thiol).

Materials:

-

Mal-PEG5-acid

-

Target Protein Ligand (amine-functionalized)

-

E3 Ligase Ligand (thiol-functionalized)

-

EDC and NHS

-

Anhydrous DMF or DMSO

-

DIPEA (N,N-Diisopropylethylamine)

-

Purification supplies (e.g., HPLC)

Procedure:

-

Activation of Mal-PEG5-acid:

-

Dissolve Mal-PEG5-acid, EDC, and NHS in anhydrous DMF or DMSO.

-

Stir at room temperature for 30 minutes.

-

-

Coupling to Target Protein Ligand:

-

Add the amine-functionalized target protein ligand and DIPEA to the reaction mixture.

-

Stir at room temperature for 1-2 hours.

-

Monitor the reaction by LC-MS.

-

Purify the intermediate product (Target Protein Ligand-PEG5-Maleimide) by HPLC.

-

-

Coupling to E3 Ligase Ligand:

-

Dissolve the purified intermediate and the thiol-functionalized E3 ligase ligand in a suitable buffer (e.g., PBS, pH 7.2).

-

Stir at room temperature for 2 hours.

-

Monitor the reaction by LC-MS.

-

-

Final Purification:

-

Purify the final PROTAC molecule by HPLC.

-

Visualizations of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate common experimental workflows and a relevant signaling pathway involving molecules synthesized with Mal-PEG5-acid.

Caption: Workflow for Antibody-Drug Conjugate (ADC) preparation and its mechanism of action.

Caption: Synthesis and mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).

Caption: Inhibition of the HER2 signaling pathway by a HER2-targeted ADC.

References

The Lynchpin of Bioconjugation: A Technical Guide to Mal-PEG5-acid Linkers

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Function and Application of Mal-PEG5-acid Linkers.

This whitepaper provides an in-depth exploration of the Mal-PEG5-acid linker, a heterobifunctional crosslinker integral to the advancement of bioconjugation and the development of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide will detail its structure, mechanism of action, and provide comprehensive experimental protocols for its use, supported by quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.

Core Concepts: Structure and Functionality

The Mal-PEG5-acid linker is a versatile molecule featuring three key components: a maleimide group, a five-unit polyethylene glycol (PEG) chain, and a terminal carboxylic acid.[1][2][3] This distinct architecture provides a dual-reactive capacity, enabling the sequential or simultaneous conjugation of two different molecules.

-

Maleimide Group: This functional group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides.[4][5] The reaction, a Michael addition, proceeds efficiently under mild physiological conditions (pH 6.5-7.5) to form a stable covalent thioether bond.

-

Carboxylic Acid Group: The terminal carboxyl group can be activated to react with primary amines, such as those on the lysine residues of proteins or other amine-containing molecules. This is typically achieved through the use of carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), to form a more stable amine-reactive NHS ester.

-

PEG5 Spacer: The polyethylene glycol chain, consisting of five repeating ethylene glycol units, serves as a flexible, hydrophilic spacer. This PEG component is crucial for increasing the solubility and stability of the resulting conjugate in aqueous media, reducing aggregation, and potentially minimizing the immunogenicity of the conjugated molecule.

Quantitative Data Summary

The efficiency and stability of conjugations utilizing Mal-PEG5-acid linkers are influenced by various reaction parameters. The following tables summarize key quantitative data derived from studies on similar maleimide-PEG-acid linkers.

| Parameter | Value | Conditions | Reference(s) |

| Optimal pH Range | 6.5 - 7.5 | For selective reaction of the maleimide group with thiols. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. | |

| Molar Excess of Maleimide | 2:1 to 20:1 (Maleimide:Thiol) | A 2:1 ratio was optimal for a small peptide (cRGDfK), while a 5:1 ratio was better for a larger nanobody. A 10-20 fold excess is a common starting point for protein labeling. | |

| Reaction Time | 30 min to 4 hours at room temperature | Reaction with cRGDfK reached 84% efficiency after 30 minutes. Reactions can also proceed overnight at 4°C. | |

| Conjugation Efficiency | Up to 84% ± 4% | Achieved with a 2:1 maleimide to thiol molar ratio for the peptide cRGDfK after 30 minutes at room temperature. |

Table 1: Quantitative Parameters for Maleimide-Thiol Conjugation.

| Parameter | Value | Conditions | Reference(s) |

| Optimal pH Range | Activation: 4.5-7.2; Conjugation: 7-8 | The activation of the carboxylic acid with EDC/NHS is most efficient at a lower pH, while the subsequent reaction of the NHS-ester with primary amines is more efficient at a slightly alkaline pH. | |

| Molar Excess of EDC/NHS | 5- to 10-fold over the linker | A molar excess of activating agents is used to drive the formation of the NHS-ester. | |

| Activation Time | 15 minutes at room temperature | A short incubation period is typically sufficient to activate the carboxylic acid. | |

| Conjugation Time | 2 hours at room temperature | The reaction of the activated linker with the amine-containing molecule is generally complete within a few hours. The reaction can also be performed overnight at 4°C. |

Table 2: Quantitative Parameters for Carboxylic Acid-Amine Conjugation via EDC/NHS Chemistry.

| Linker Type | Environment | Half-life/Stability | Reference(s) |

| Maleimide-Thioether Bond | Human Plasma | The succinimide ring can undergo hydrolysis to a more stable ring-opened form, which is resistant to the retro-Michael reaction. This hydrolysis is a key factor in long-term stability. | |

| Maleimide-PEG Conjugate | PBS with 1 mM GSH | Retained ~70% conjugation after 7 days at 37°C. The retro-Michael reaction, leading to deconjugation, can be facilitated by thiol-containing small molecules like glutathione (GSH). |

Table 3: Stability of Maleimide-Based Conjugates.

Experimental Protocols

The following are detailed methodologies for the two primary conjugation reactions involving the Mal-PEG5-acid linker.

Protocol 1: Maleimide-Thiol Conjugation

This protocol describes the conjugation of a molecule with a free thiol group (e.g., a cysteine-containing peptide or protein) to the maleimide moiety of Mal-PEG5-acid.

Materials:

-

Thiol-containing molecule (Molecule-SH)

-

Mal-PEG5-acid

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.

-

Quenching Solution: 1 M L-cysteine in conjugation buffer.

-

Anhydrous DMSO or DMF

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

-

Preparation of Reactants:

-

Dissolve the thiol-containing molecule in the conjugation buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds, they must first be reduced using an agent like TCEP, followed by removal of the reducing agent.

-

Immediately before use, dissolve the Mal-PEG5-acid in a minimal amount of anhydrous DMSO or DMF and then dilute to the desired concentration in the conjugation buffer.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved Mal-PEG5-acid to the solution of the thiol-containing molecule.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the quenching solution to a final concentration of 10-20 mM L-cysteine to cap any unreacted maleimide groups.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the conjugate using size-exclusion chromatography, dialysis, or another suitable method to remove excess linker and quenching reagent.

-

Protocol 2: Carboxylic Acid-Amine Conjugation

This protocol details the activation of the carboxylic acid group of Mal-PEG5-acid and its subsequent conjugation to an amine-containing molecule.

Materials:

-

Amine-containing molecule (Molecule-NH2)

-

Mal-PEG5-acid

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Anhydrous DMSO or DMF

-

Purification system (e.g., SEC or dialysis)

Procedure:

-

Preparation of Reactants:

-

Dissolve the amine-containing molecule in the conjugation buffer.

-

Dissolve the Mal-PEG5-acid in the activation buffer.

-

Prepare stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water immediately before use.

-

-

Activation of Carboxylic Acid:

-

Add a 5- to 10-fold molar excess of EDC and Sulfo-NHS to the Mal-PEG5-acid solution.

-

Incubate for 15 minutes at room temperature to activate the carboxylic acid group.

-

-

Conjugation Reaction:

-

Immediately add the activated Mal-PEG5-acid solution to the solution of the amine-containing molecule.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the quenching solution to a final concentration of 20-50 mM Tris to stop the reaction by consuming any unreacted NHS-esters.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Purify the conjugate using a suitable method to remove excess reagents and byproducts.

-

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and a typical experimental workflow involving the Mal-PEG5-acid linker.

Caption: Reaction mechanisms of the Mal-PEG5-acid linker.

Caption: A typical two-step experimental workflow.

References

Mal-PEG5-Acid in Bioconjugation: A Technical Guide to Mechanism and Application

Introduction

Mal-PEG5-acid is a heterobifunctional crosslinker that has become an indispensable tool in modern bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker is composed of three key functional parts: a maleimide group for specific reaction with thiols, a hydrophilic 5-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid for subsequent conjugation to amine-containing molecules.[3][4] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.[3] This guide provides an in-depth technical overview of the core mechanism of action, reaction kinetics, adduct stability, and standard experimental protocols relevant to researchers, scientists, and drug development professionals.

The Core Mechanism: Thiol-Maleimide Michael Addition

The primary mechanism of action for the maleimide group is its highly efficient and selective reaction with a thiol (sulfhydryl) group, typically from a cysteine residue within a protein or peptide. This reaction is a Michael addition, where the nucleophilic thiol group attacks one of the electron-deficient double-bonded carbons of the maleimide ring.

This conjugation chemistry is prized for its high selectivity and rapid kinetics under mild, physiological conditions. The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5. At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, minimizing non-specific side reactions with residues like lysine. The result of this Michael addition is a stable, covalent thioether bond, forming a thiosuccinimide linkage. Due to its efficiency and specificity, the thiol-maleimide reaction is often considered a type of "click chemistry".

Stability and Side Reactions of the Thiosuccinimide Adduct

While the thioether bond formed is generally stable, the resulting thiosuccinimide ring is susceptible to a retro-Michael reaction, particularly in the presence of other nucleophilic thiols. In a biological environment, the high concentration of endogenous thiols like glutathione can lead to "thiol exchange," where the conjugated molecule is cleaved from its target and transferred to other thiol-containing species. This can reduce therapeutic efficacy and cause off-target toxicity.

To overcome this instability, a key secondary reaction is leveraged: the hydrolysis of the thiosuccinimide ring. This hydrolysis opens the ring to form a succinamic acid thioether, which is stable and no longer susceptible to the retro-Michael reaction. The rate of this stabilizing hydrolysis can be slow for standard maleimides but can be influenced by the local protein microenvironment or by using specially designed "self-hydrolysing" maleimides.

Key Reaction Pathways for the Adduct:

-

Undesirable Pathway: Retro-Michael reaction, leading to deconjugation and potential thiol exchange.

-

Desirable Pathway: Irreversible hydrolysis of the succinimide ring, leading to a highly stable, ring-opened product.

Quantitative Data Presentation

The efficiency and outcome of a bioconjugation reaction depend on several quantitative parameters. The table below summarizes key data gathered from various studies.

| Parameter | Value / Observation | Significance | Reference(s) |

| Reaction Kinetics | Second-order rate constant (k₂) ≈ 10² M⁻¹s⁻¹ | Indicates a relatively fast reaction suitable for bioconjugation. | |

| pH Optimum | 6.5 - 7.5 | Maximizes reaction with thiols while minimizing side reactions with amines. | |

| Thiol vs. Amine Reactivity | ~1,000 times faster with thiols at pH 7.0 | Demonstrates high chemoselectivity for cysteine over lysine. | |

| Conjugation Efficiency | ~100% of available sulfhydryls reacted within 30 min | The reaction can proceed to completion rapidly under optimal conditions. | |

| Adduct Hydrolysis Half-Life | > 1 week (for standard N-alkyl maleimides) | Standard adducts hydrolyze slowly, leaving them vulnerable to retro-Michael reactions for a longer period. | |

| Adduct Hydrolysis Half-Life | 2.0 - 3.6 hours (for "self-hydrolysing" maleimides) | Engineered maleimides can be used to rapidly form the stable, ring-opened product. | |

| In Vitro Deconjugation | ~40% deconjugation in 12 days (standard maleimide) | Highlights the potential for significant conjugate loss over time if the ring is not hydrolyzed. |

Experimental Protocols

The following is a generalized protocol for the site-specific conjugation of Mal-PEG5-acid to a cysteine-containing protein, such as a monoclonal antibody (mAb).

4.1. Materials

-

Cysteine-containing protein (e.g., mAb) in a non-amine, non-thiol buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2).

-

Mal-PEG5-acid.

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

-

Quenching reagent: N-acetylcysteine or L-cysteine.

-

Purification system: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

-

Analytical instruments: UV-Vis Spectrophotometer, SDS-PAGE, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

4.2. Methodologies

Step 1: Protein Preparation (Disulfide Reduction)

-

If targeting cysteines involved in interchain disulfide bonds (common for mAbs), a partial reduction is necessary.

-

Prepare a solution of the mAb at a concentration of 5-10 mg/mL in PBS.

-

Add a 10 to 50-fold molar excess of TCEP to the protein solution.

-

Incubate at 37°C for 1-2 hours.

-

Immediately remove the excess TCEP using a desalting column (e.g., Zeba™ Spin Desalting Columns) pre-equilibrated with PBS, pH 7.2.

Step 2: Conjugation Reaction

-

Immediately dissolve the Mal-PEG5-acid in DMSO to create a fresh 10-20 mM stock solution.

-

Add a 5 to 20-fold molar excess of the Mal-PEG5-acid solution to the reduced, desalted protein solution.

-

Incubate the reaction for 1-2 hours at room temperature or 4°C overnight, with gentle mixing.

Step 3: Quenching the Reaction

-

To consume any unreacted maleimide groups, add a quenching reagent like N-acetylcysteine to a final concentration of 20-fold molar excess over the initial amount of Mal-PEG5-acid.

-

Incubate for an additional 20-30 minutes at room temperature.

Step 4: Purification of the Conjugate

-

Remove excess linker and quenching reagent by purifying the reaction mixture using SEC.

-

The column should be equilibrated and eluted with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Collect fractions corresponding to the high molecular weight protein conjugate, monitoring elution via UV absorbance at 280 nm.

Step 5: Analysis and Characterization

-

Determine Conjugation Ratio: Use UV-Vis spectrophotometry or RP-HPLC to determine the average number of PEG linkers per protein.

-

Assess Purity: Analyze the purified conjugate using SDS-PAGE. The PEGylated protein should show a distinct increase in molecular weight (a "band shift") compared to the unconjugated protein.

-

Confirm Stability: Incubate the conjugate in plasma or a high-glutathione buffer and monitor its integrity over time using RP-HPLC to assess its stability against thiol exchange.

The Role of the Carboxylic Acid Terminus

The terminal carboxylic acid on the Mal-PEG5-acid linker provides a second handle for conjugation. It does not participate in the initial thiol reaction but can be activated using standard carbodiimide chemistry (e.g., with EDC and NHS) to react with primary amines. This dual functionality is critical for building more complex bioconjugates, such as:

-

Antibody-Drug Conjugates (ADCs): The maleimide end attaches to the antibody, and the carboxylic acid end can be used to attach a small molecule drug that lacks a thiol group.

-

PROTACs: The linker bridges a protein-targeting ligand and an E3 ligase-binding ligand.

-

Surface Functionalization: Immobilizing a thiol-containing biomolecule onto an amine-functionalized surface.

Mal-PEG5-acid is a powerful and versatile tool in bioconjugation, driven by the highly specific and efficient thiol-maleimide Michael addition reaction. For professionals in drug development, a thorough understanding of not only the primary conjugation mechanism but also the subsequent stability pathways of the thiosuccinimide adduct is critical. While the potential for retro-Michael reactions presents a stability challenge, this can be mitigated by promoting the irreversible hydrolysis of the succinimide ring. By carefully controlling reaction conditions and characterizing the final product, researchers can leverage Mal-PEG5-acid to create stable, well-defined, and highly effective bioconjugates for a wide range of therapeutic and diagnostic applications.

References

Role of PEG5 spacer in Mal-PEG5-acid

An In-depth Technical Guide on the Role of the PEG5 Spacer in Mal-PEG5-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction to Mal-PEG5-acid

Mal-PEG5-acid is a heterobifunctional crosslinker integral to modern bioconjugation, particularly in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] The molecule consists of three key components: a thiol-reactive Maleimide group, a terminal Carboxylic Acid for conjugation to primary amines, and a central PEG5 spacer .[3][4] This discrete polyethylene glycol chain, composed of five ethylene glycol units, is not merely a spacer but a critical determinant of the physicochemical and biological properties of the final conjugate.[5]

This technical guide elucidates the multifaceted role of the PEG5 spacer, detailing its impact on solubility, stability, pharmacokinetics, and biological activity. It provides quantitative data, detailed experimental protocols, and visualizations to equip researchers with the knowledge to effectively leverage this versatile linker in therapeutic design.

The Core Physicochemical Roles of the PEG5 Spacer

The inclusion of a PEG spacer, even a relatively short one like PEG5, fundamentally alters the properties of a bioconjugate. Its primary roles are rooted in its unique physicochemical nature.

Enhanced Hydrophilicity and Solubility

Many potent therapeutic payloads, such as cytotoxic agents used in ADCs, are highly hydrophobic. This hydrophobicity can lead to aggregation during synthesis, purification, and storage, and can contribute to rapid clearance in vivo. The PEG5 spacer is hydrophilic and water-soluble, imparting these properties to the entire linker-payload complex. This enhanced water solubility mitigates aggregation, improves the handling of the conjugate in aqueous buffers, and is crucial for achieving higher, more homogenous drug-to-antibody ratios (DARs).

Steric Hindrance and Molecular Spacing

The defined length of the PEG5 spacer provides precise spatial separation between the two conjugated molecules (e.g., an antibody and a drug). This spacing is critical for several reasons:

-

Preservation of Biological Activity: It prevents the payload from sterically hindering the binding site of the antibody or protein, thus preserving its target affinity.

-

Improved Accessibility: The spacer ensures the payload is accessible to its target, such as intracellular enzymes for cleavable linkers, once the conjugate reaches its destination.

-

Surface Shielding: The flexible PEG chain creates a hydrated layer around the conjugate. This "steric shielding" effect can mask hydrophobic regions of the payload, further preventing aggregation and non-specific protein interactions.

Biocompatibility and Reduced Immunogenicity

Polyethylene glycol is well-established as a non-toxic and biocompatible polymer with low immunogenicity. By incorporating a PEG5 spacer, the resulting bioconjugate is less likely to be recognized as foreign by the immune system. This shielding effect reduces the potential for unwanted immune responses against the linker-payload complex.

Below is a diagram illustrating the core functional contributions of the PEG5 spacer within the Mal-PEG5-acid molecule.

Impact on Pharmacokinetics and Biological Activity

The length of the PEG chain is a critical parameter that can be tuned to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a bioconjugate.

Longer PEG chains generally lead to a greater increase in the molecule's hydrodynamic volume, which reduces renal clearance and prolongs circulation half-life. However, this can sometimes come at the cost of reduced biological activity due to excessive steric hindrance or impaired cellular uptake.

A shorter spacer like PEG5 offers a crucial balance. It provides the core benefits of PEGylation—increased solubility and stability—while minimizing the risk of negatively impacting the conjugate's biological function. In some cases, shorter linkers have been shown to improve tumor targeting and result in higher binding affinity compared to longer chains, suggesting that for certain interactions, a more constrained linkage is beneficial. The choice of PEG5 is often a strategic decision to enhance physicochemical properties without compromising the potency or targeting ability of the parent molecule.

Quantitative Data Summary

The precise impact of PEG spacer length is context-dependent, varying with the antibody, payload, and conjugation site. The following tables summarize representative data from different studies to illustrate these effects.

Table 1: Effect of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)

| Linker-Payload Components | PEG Spacer Length | Average DAR | Reference |

|---|---|---|---|

| Trastuzumab-DTPM-Val-Ala-PABC-MMAE | PEG0 | 1.4 | |

| Trastuzumab-DTPM-Val-Ala-PABC-MMAE | PEG12 | 3.0 | |

| Trastuzumab-DTPM-Val-Cit-PABC-MMAE | PEG0 | 3.8 | |

| Trastuzumab-DTPM-Val-Cit-PABC-MMAE | PEG12 | 2.7 | |

| Non-cleavable eribulin conjugate | PEG2 | ~3.8 | |

| Non-cleavable eribulin conjugate | PEG4 | ~3.8 | |

| Cleavable eribulin conjugate (Val-Cit) | PEG2 | 3.9 | |

| Cleavable eribulin conjugate (Val-Cit) | PEG8 | 2.4 |

Note: This data highlights that the effect of PEG length on conjugation efficiency (DAR) can be influenced by other components of the linker, such as the cleavable trigger. In some cases, longer PEGs increase DAR; in others, they can reduce it due to steric hindrance.

Table 2: Effect of Mini-PEG Spacer Length on Receptor Binding Affinity (IC50)

| Conjugate | PEG Spacer Length | IC50 (nM) | Reference |

|---|---|---|---|

| natGa-NOTA-PEGn-RM26 | PEG2 | 1.3 ± 0.1 | |

| natGa-NOTA-PEGn-RM26 | PEG3 | 1.7 ± 0.2 | |

| natGa-NOTA-PEGn-RM26 | PEG4 | 2.1 ± 0.3 | |

| natGa-NOTA-PEGn-RM26 | PEG6 | 2.3 ± 0.3 |

Note: In this specific study on a bombesin antagonist, shorter PEG linkers resulted in higher binding affinity (lower IC50), demonstrating that linker length can directly modulate target interaction.

Table 3: Effect of PEGylation on Pharmacokinetic Parameters

| Nanoparticle System | PEG MW (Da) | AUC0–72 h (µg·h/mL) | Reference |

|---|---|---|---|

| MTX/CS NP | 0 | 1.34 ± 0.21 | |

| MTX/mPEG-g-CS NP | 750 | 2.48 ± 0.25 | |

| MTX/mPEG-g-CS NP | 2,000 | 4.19 ± 0.46 | |

| MTX/mPEG-g-CS NP | 5,000 | 7.95 ± 0.68 |

Note: This data shows a clear trend where increasing the PEG chain length on chitosan nanoparticles leads to a significant increase in the area under the curve (AUC), indicating prolonged circulation and drug exposure.

Experimental Protocols

The heterobifunctional nature of Mal-PEG5-acid allows for either a one-step conjugation using the maleimide group or a sequential two-step conjugation using both termini.

Protocol 1: One-Step Thiol-Specific Protein Conjugation

This protocol describes the conjugation of a Mal-PEG5-acid linker to a protein containing free sulfhydryl groups (cysteines).

Materials:

-

Thiol-containing protein (e.g., antibody with reduced interchain disulfides).

-

Mal-PEG5-acid (MW: 389.4 g/mol ).

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 6.5-7.5, degassed and purged with nitrogen or argon. Thiol-free buffers are mandatory.

-

Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

-

Quenching Reagent: N-acetylcysteine or L-cysteine.

-

Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette.

-

Anhydrous DMSO or DMF.

Procedure:

-

Protein Preparation:

-

Dissolve the protein in Conjugation Buffer to a concentration of 1-10 mg/mL.

-

(Optional) If disulfide reduction is needed, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature under inert gas. If using DTT, it must be removed by a desalting column before proceeding.

-

-

Linker Preparation:

-

Allow the vial of Mal-PEG5-acid to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution in anhydrous DMSO or DMF.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the Mal-PEG5-acid stock solution to the stirring protein solution. The optimal ratio should be determined empirically.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching (Optional but Recommended):

-

Add a 2-fold molar excess of a quenching reagent (relative to the starting amount of Mal-PEG5-acid) to cap any unreacted maleimide groups. Incubate for 20-30 minutes.

-

-

Purification:

-

Remove unreacted linker and byproducts by passing the reaction mixture through a desalting SEC column equilibrated with the desired storage buffer. Alternatively, perform dialysis against the storage buffer.

-

-

Characterization:

-

Determine the protein concentration (e.g., via A280 measurement) and the degree of labeling (DOL) using appropriate analytical techniques (e.g., HIC-HPLC, RP-HPLC, or mass spectrometry).

-

Protocol 2: Two-Step Heterobifunctional Conjugation

This protocol describes first conjugating Mal-PEG5-acid to a thiol-containing molecule (Molecule A) and then conjugating the resulting product to an amine-containing molecule (Molecule B).

Step A: Maleimide-Thiol Conjugation

-

Follow steps 1-5 from Protocol 1, using your thiol-containing Molecule A instead of a protein. Purification is critical to remove all unreacted Mal-PEG5-acid.

Step B: Carboxylic Acid-Amine Conjugation (EDC/NHS Chemistry) Materials:

-

Purified product from Step A (Molecule A-PEG5-acid).

-

Amine-containing Molecule B.

-

Activation Buffer: MES buffer, pH 4.5-6.0.

-

Conjugation Buffer: PBS or borate buffer, pH 7.2-8.5.

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS.

-

Quenching Reagent: Hydroxylamine or Tris buffer.

Procedure:

-

Carboxylic Acid Activation:

-

Dissolve the purified Molecule A-PEG5-acid in Activation Buffer.

-

Add a 10-fold molar excess of both EDC and NHS (or Sulfo-NHS) to the solution.

-

Incubate for 15-30 minutes at room temperature to form the reactive NHS-ester intermediate.

-

-

Amine Conjugation:

-

Immediately add the activated intermediate to a solution of Molecule B dissolved in Conjugation Buffer. The pH should be slightly basic to ensure the target amine is deprotonated and reactive.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching and Purification:

-

Quench the reaction by adding hydroxylamine to a final concentration of 10-50 mM.

-

Purify the final heterobifunctional conjugate using an appropriate method (e.g., SEC, ion-exchange chromatography, or HPLC) to remove byproducts and unreacted molecules.

-

Visualization of Experimental Workflow

The diagram below outlines the key steps for the synthesis of an Antibody-Drug Conjugate (ADC) using a Mal-PEG5-acid linker via thiol conjugation.

References

An In-Depth Technical Guide to PROTAC Linkers and Their Components

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Pivotal Role of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] Upon forming a ternary complex with the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] While the choice of ligands determines the target specificity, the linker is a critical determinant of a PROTAC's overall success, influencing ternary complex formation, physicochemical properties, and ultimately, the efficiency of protein degradation.[2]

This guide provides a comprehensive technical overview of PROTAC linkers, their components, and their critical role in the design and function of these novel therapeutics.

Core Components of a PROTAC Molecule

A PROTAC molecule's architecture is modular, consisting of:

-

Warhead: A ligand that specifically binds to the target protein (Protein of Interest or POI) intended for degradation.

-

E3 Ligase Ligand (Anchor): A ligand that recruits a specific E3 ubiquitin ligase (e.g., Cereblon (CRBN), Von Hippel-Lindau (VHL)).

-

Linker: The chemical moiety that connects the warhead and the E3 ligase ligand, playing a crucial role in the PROTAC's overall efficacy.

The concerted action of these three components is essential for the formation of a productive ternary complex, the key intermediate in PROTAC-mediated protein degradation.

The PROTAC-Mediated Protein Degradation Pathway

The mechanism of action of PROTACs can be visualized as a catalytic cycle. The PROTAC first binds to both the target protein and an E3 ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, releasing the PROTAC to initiate another cycle of degradation.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Classification and Components of PROTAC Linkers

PROTAC linkers are broadly classified based on their flexibility and chemical composition. The choice of linker type has a profound impact on the PROTAC's properties and performance.

Flexible Linkers

Flexible linkers are the most commonly used type in initial PROTAC design due to their synthetic accessibility and the conformational freedom they provide.

-

Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of flexibility. While synthetically straightforward, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC molecule.

-

Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC. Approximately 54% of reported PROTACs utilize PEG linkers.

Rigid Linkers

Rigid linkers incorporate cyclic structures to introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.

-

Cyclic Structures: Saturated rings like piperazine and piperidine are often incorporated to constrain the linker's conformation.

-

Aromatic Systems: Phenyl rings and other aromatic systems introduce planarity and rigidity.

"Clickable" Linkers

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, is a popular method for PROTAC synthesis. This approach allows for the efficient and modular assembly of PROTACs, facilitating the rapid generation of libraries with diverse linkers. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.

"Smart" Linkers

Recent innovations have led to the development of linkers with additional functionalities:

-

Photoswitchable Linkers: These linkers, often containing an azobenzene moiety, can switch between cis and trans isomers upon exposure to specific wavelengths of light, allowing for spatiotemporal control of PROTAC activity.

-

Photocleavable Linkers: These linkers can be cleaved by light, providing another mechanism for controlling PROTAC activation.

Quantitative Impact of Linker Properties on Degradation Efficiency

The length and composition of the linker are critical parameters that must be optimized for each target protein and E3 ligase pair. The following tables summarize quantitative data from various studies, illustrating the impact of linker properties on degradation efficiency, as measured by DC₅₀ (the concentration for 50% degradation) and Dₘₐₓ (the maximum degradation).

| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | |

| TBK1 | VHL | Alkyl/Ether | 12 - 29 | Submicromolar | - | |

| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | |

| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | |

| ERα | VHL | PEG | 12 | Effective | - | |

| ERα | VHL | PEG | 16 | More Potent | - | |

| p38α | CRBN | Varied | < 15 | Poor degradation | - | |

| p38α | CRBN | Varied | 15-17 | Optimal degradation | - | |

| H-PGDS | CRBN | PEG-based | - | 0.094 | >90 | |

| H-PGDS | CRBN | Spirocyclic | - | 0.15 | >90 |

Table 1: Impact of Linker Length and Composition on PROTAC Degradation Efficiency.

| PROTAC | Linker Composition | CRBN Degradation in HEK293T cells | Reference |

| - | Nine-atom alkyl chain | Concentration-dependent decrease | |

| - | Three PEG units | Weak degradation |

Table 2: Comparison of Alkyl vs. PEG Linker for CRBN Degradation.

| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) | Reference |

| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation | |

| Rigid (Disubstituted Phenyl) | PROTACs 55-57 | No activity |

Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation.

Experimental Protocols for PROTAC Evaluation

A systematic evaluation of PROTACs involves a series of in vitro and cellular assays to determine their efficacy and mechanism of action.

Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

Materials:

-

Cell culture reagents

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody specific to the target protein and a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours), including a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against the target protein and a loading control. Subsequently, incubate with an HRP-conjugated secondary antibody.

-

Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein levels to the loading control and calculate DC₅₀ and Dₘₐₓ values.

Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation and stability of the ternary complex.

Principle: SPR measures the binding of an analyte in solution to a ligand immobilized on a sensor chip in real-time.

General Protocol:

-

Immobilization: Immobilize the E3 ligase (e.g., VHL) onto a sensor chip.

-

Binary Interaction Analysis: Flow a dilution series of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (KDbinary).

-

Ternary Interaction Analysis: Prepare solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Flow these solutions over the immobilized E3 ligase to determine the kinetics of ternary complex formation (KDternary).

-

Cooperativity Calculation: Calculate the cooperativity factor (α) as the ratio of KDbinary to KDternary.

Principle: ITC measures the heat released or absorbed during a binding event to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

General Protocol:

-

Sample Preparation: Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.

-

Binary Affinity Determination: Titrate the PROTAC into the E3 ligase solution to determine KD1. Titrate the PROTAC into the target protein solution to determine KD2.

-

Ternary Affinity Determination: Titrate the PROTAC into a solution containing both the E3 ligase and the target protein to determine the apparent KD for ternary complex formation.

-

Cooperativity Calculation: Calculate the cooperativity factor (α).

Principle: TR-FRET measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. Formation of the ternary complex brings the labeled target protein and E3 ligase into close proximity, resulting in a FRET signal.

General Protocol:

-

Reagent Preparation: Prepare solutions of the fluorescently labeled target protein, E3 ligase, and a dilution series of the PROTAC.

-

Assay Plate Setup: Add the reagents to a microplate.

-

Incubation: Incubate the plate to allow for ternary complex formation.

-

Signal Detection: Measure the FRET signal using a plate reader. An increase in the FRET signal indicates ternary complex formation.

Principle: AlphaLISA is a bead-based immunoassay that measures the proximity of two molecules. Donor and acceptor beads are coated with antibodies that recognize tags on the target protein and E3 ligase. Ternary complex formation brings the beads into close proximity, generating a chemiluminescent signal.

General Protocol:

-

Reagent Preparation: Prepare solutions of the tagged target protein, tagged E3 ligase, and a dilution series of the PROTAC.

-

Assay Plate Setup: Add the reagents to a microplate.

-

Incubation: Incubate the mixture to allow for ternary complex formation.

-

Detection: Add AlphaLISA acceptor and donor beads and incubate in the dark. Measure the luminescent signal.

Signaling Pathways and Experimental Workflows

The design and evaluation of PROTACs involve understanding their impact on cellular signaling pathways and following a systematic experimental workflow.

Signaling Pathways Modulated by PROTACs

PROTACs can be designed to target key proteins in various signaling pathways implicated in disease.

-

BTK Signaling Pathway: Bruton's tyrosine kinase (BTK) is a crucial mediator of B-cell receptor (BCR) signaling. PROTACs targeting BTK can effectively inhibit the BCR pathway and have shown efficacy in chronic lymphocytic leukemia (CLL) cells, including those with ibrutinib resistance.

Caption: Simplified BTK signaling pathway and the point of intervention by a BTK PROTAC.

-

IRAK4 Signaling Pathway: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator of innate immunity. PROTACs targeting IRAK4 can block both its kinase and scaffolding functions, leading to the inhibition of pro-inflammatory cytokine production.

Caption: Simplified IRAK4 signaling pathway and the point of intervention by an IRAK4 PROTAC.

-

STAT3 Signaling Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor often dysregulated in cancer. PROTACs targeting STAT3 can lead to its degradation, inhibiting the transcription of target genes involved in cell proliferation and survival.

Caption: Simplified STAT3 signaling pathway and the point of intervention by a STAT3 PROTAC.

A Typical PROTAC Development Workflow

The development of a potent and selective PROTAC follows an iterative process of design, synthesis, and evaluation.

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

The linker is a multifaceted and critical component of a PROTAC molecule, profoundly influencing its biological activity. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. A deep understanding of the interplay between linker composition, length, and rigidity is paramount for the successful development of potent, selective, and drug-like PROTACs. The continued exploration of "linkerology," coupled with advanced biophysical and cellular assays, will be essential for unlocking the full therapeutic potential of targeted protein degradation.

References

An In-depth Technical Guide to the Solubility Characteristics of Mal-PEG5-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Maleimide-PEG5-carboxylic acid (Mal-PEG5-acid), a heterobifunctional crosslinker widely utilized in bioconjugation and drug delivery. This document details its solubility in various solvents, provides experimental protocols for solubility determination and key conjugation reactions, and presents visual workflows to aid in experimental design.

Core Concepts of Mal-PEG5-acid Solubility

Mal-PEG5-acid is an amphiphilic molecule, possessing both hydrophobic (maleimide) and hydrophilic (polyethylene glycol and carboxylic acid) moieties. This structure dictates its solubility profile. The polyethylene glycol (PEG) spacer, consisting of five ethylene glycol units, is the primary contributor to its aqueous solubility.[1][2][3] The terminal carboxylic acid group can be ionized at neutral or basic pH, further enhancing its solubility in aqueous solutions.

Quantitative and Qualitative Solubility Data

The solubility of Mal-PEG5-acid has been reported in various common laboratory solvents. The following table summarizes the available quantitative and qualitative data to guide solvent selection for stock solution preparation and reaction setup.

| Solvent | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (256.81 mM)[4][5] | Ultrasonic treatment may be required to achieve this concentration. It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic. |

| Water / Aqueous Buffers (e.g., PBS) | Soluble; >10 mg/mL (estimated) | The hydrophilic PEG spacer and the terminal carboxylic acid contribute to its good solubility in aqueous media. A similar PEG-maleimide compound is reported to have a solubility of >10 mg/mL in water. |

| Dimethylformamide (DMF) | Soluble | A related compound, m-PEG5-acid, is reported to be soluble in DMF. |

| Dichloromethane (DCM) | Soluble | A related compound, m-PEG5-acid, is reported to be soluble in DCM. |

| Ethanol | Less Soluble | Generally, PEG compounds are less soluble in alcohols compared to water, DMSO, and DMF. |

Note: For optimal solubility and stability, it is recommended to prepare stock solutions fresh. If storage is necessary, aliquot solutions and store at -20°C or -80°C for short-term and long-term storage, respectively, and protect from light. To enhance solubility, gentle heating to 37°C and sonication can be employed.

Experimental Protocols

This section provides detailed methodologies for determining the solubility of Mal-PEG5-acid and for performing its two primary conjugation reactions.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol is a reliable method for determining the thermodynamic solubility of a compound in a specific solvent.

Materials:

-

Mal-PEG5-acid

-

Solvent of interest (e.g., Water, PBS pH 7.4, DMF, Ethanol)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or magnetic stirrer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of Mal-PEG5-acid to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker or use a magnetic stir bar and plate to agitate the mixture at a constant temperature (e.g., 25°C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle for at least 30 minutes.

-

To separate the undissolved solid, centrifuge the solution at a high speed (e.g., 10,000 x g for 15 minutes).

-

Carefully collect the supernatant using a pipette, ensuring no solid particles are disturbed.

-

For further clarification, filter the supernatant through a 0.22 µm syringe filter.

-

-

Quantification:

-

Prepare a series of standard solutions of Mal-PEG5-acid of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of Mal-PEG5-acid in the saturated supernatant by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility.

-

Protocol for Maleimide-Thiol Conjugation

This protocol describes the reaction of the maleimide group of Mal-PEG5-acid with a thiol-containing molecule (e.g., a cysteine residue in a protein).

Materials:

-

Mal-PEG5-acid

-

Thiol-containing molecule (e.g., protein, peptide)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5

-

Reducing agent (optional, e.g., TCEP)

-

DMSO or DMF for stock solution

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Preparation of Reactants:

-

Prepare a stock solution of Mal-PEG5-acid in DMSO or DMF (e.g., 10 mg/mL).

-

Dissolve the thiol-containing molecule in the conjugation buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP. Remove the reducing agent before adding the maleimide reagent.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the Mal-PEG5-acid stock solution to the solution of the thiol-containing molecule.

-

Mix gently and allow the reaction to proceed at room temperature for 2 hours or overnight at 4°C.

-

-

Purification:

-

Remove the excess, unreacted Mal-PEG5-acid and byproducts by size-exclusion chromatography (SEC) or dialysis.

-

Protocol for Carboxylic Acid-Amine Coupling (EDC/NHS Chemistry)

This protocol details the activation of the carboxylic acid group of Mal-PEG5-acid for reaction with a primary amine-containing molecule.

Materials:

-

Mal-PEG5-acid conjugate (from the maleimide-thiol reaction) or unreacted Mal-PEG5-acid

-

Amine-containing molecule

-

Activation Buffer: MES buffer (pH 4.5-6.0)

-

Coupling Buffer: PBS (pH 7.2-8.0)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Quenching solution (e.g., hydroxylamine or Tris buffer)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve the Mal-PEG5-acid derivative in the activation buffer.

-

Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the activation buffer.

-

Add a molar excess of EDC and NHS to the Mal-PEG5-acid solution. A typical molar ratio is 1:2:5 (Mal-PEG5-acid:NHS:EDC).

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature.

-

-

Coupling to Amine:

-

Dissolve the amine-containing molecule in the coupling buffer.

-

Add the activated Mal-PEG5-acid solution to the amine-containing molecule solution.

-

Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching and Purification:

-

Quench the reaction by adding a quenching solution to consume any unreacted NHS esters.

-

Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis.

-

Visualizations

The following diagrams, generated using Graphviz, illustrate the key experimental workflows and reaction pathways described in this guide.

Caption: Workflow for determining the thermodynamic solubility of Mal-PEG5-acid.

Caption: Reaction scheme for the conjugation of Mal-PEG5-acid to a thiol-containing molecule.

Caption: Reaction pathway for the EDC/NHS-mediated coupling of Mal-PEG5-acid to an amine.

References

Mal-PEG5-acid: A Technical Guide for Bioconjugation in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG5-acid is a heterobifunctional crosslinker that plays a pivotal role in the development of targeted therapeutics, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a maleimide group at one end and a carboxylic acid at the other, connected by a five-unit polyethylene glycol (PEG) spacer, offers a versatile platform for covalently linking biomolecules. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate, making Mal-PEG5-acid a valuable tool for drug developers. This technical guide provides an in-depth overview of Mal-PEG5-acid, including its chemical properties, detailed experimental protocols for its use in bioconjugation, and a summary of its applications.

Core Properties of Mal-PEG5-acid

The utility of Mal-PEG5-acid as a linker is defined by its distinct chemical and physical properties. These properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1286755-26-7 | [1] |

| Molecular Weight | 389.40 g/mol | [1] |

| Chemical Formula | C17H27NO9 | [1] |

| Purity | Typically >95% | |

| Solubility | Soluble in DMSO and DCM | [2] |

| Storage Conditions | -20°C, protect from light |

Applications in Drug Development

Mal-PEG5-acid is primarily employed as a linker to synthesize complex biomolecules for therapeutic and research applications. Its bifunctional nature allows for the precise connection of two different molecules, typically a targeting moiety and a payload.

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, Mal-PEG5-acid can be used to attach a cytotoxic drug to a monoclonal antibody. The antibody specifically targets a surface antigen on cancer cells, delivering the potent drug directly to the tumor site, thereby minimizing systemic toxicity. The maleimide group of the linker reacts with free thiol groups on the antibody, which are often generated by the reduction of interchain disulfide bonds. The carboxylic acid end can be activated to react with an amine group on the cytotoxic drug.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a linker. Mal-PEG5-acid is an ideal candidate for this linker, connecting the target protein ligand (often with a thiol group for conjugation) to the E3 ligase ligand (typically containing an amine group). The PEG spacer provides the necessary flexibility and length for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.[3]

Experimental Protocols

The following are detailed methodologies for the key bioconjugation reactions involving Mal-PEG5-acid. These protocols are representative and may require optimization for specific applications.

Protocol 1: Conjugation of a Thiol-Containing Molecule to Mal-PEG5-acid

This protocol describes the reaction of the maleimide group of Mal-PEG5-acid with a sulfhydryl group on a protein or peptide.

Materials:

-

Thiol-containing protein/peptide

-

Mal-PEG5-acid

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5

-

Reducing agent (e.g., TCEP, if disulfide bonds need to be reduced)

-

Quenching reagent (e.g., L-cysteine)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Protein Preparation: Dissolve the thiol-containing protein in the conjugation buffer. If necessary, reduce disulfide bonds by adding a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.

-

Linker Preparation: Prepare a stock solution of Mal-PEG5-acid in an organic solvent like DMSO.

-

Conjugation Reaction: Add a 5-20 fold molar excess of the Mal-PEG5-acid solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

Quenching: To stop the reaction, add a 100-fold molar excess of L-cysteine to quench any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess Mal-PEG5-acid and quenching reagent by size-exclusion chromatography.

Protocol 2: Activation of the Carboxylic Acid and Conjugation to an Amine-Containing Molecule

This protocol details the formation of a stable amide bond between the carboxylic acid group of the Mal-PEG5-acid conjugate and a primary amine on a payload molecule.

Materials:

-

Mal-PEG5-acid conjugated molecule from Protocol 1

-

Amine-containing payload molecule

-

Anhydrous aprotic solvent (e.g., DMF or DMSO)

-

Carbodiimide activator (e.g., EDC)

-

N-hydroxysuccinimide (NHS) or HOBt

-

Tertiary amine base (e.g., DIPEA)

-

Purification system (e.g., HPLC)

Procedure:

-

Activation of Carboxylic Acid: Dissolve the Mal-PEG5-acid conjugate in the anhydrous solvent. Add EDC (1.5 equivalents) and NHS or HOBt (1.2 equivalents). Stir the reaction mixture at room temperature for 15-30 minutes to form the active ester.

-

Amide Bond Formation: In a separate vial, dissolve the amine-containing payload molecule in the anhydrous solvent. Add this solution to the activated Mal-PEG5-acid conjugate. Add DIPEA (2-3 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by a suitable method like LC-MS.

-

Purification: Upon completion, purify the final conjugate using an appropriate chromatographic technique, such as preparative HPLC.

Visualizing the Workflow and Signaling Pathway

To better understand the role of Mal-PEG5-acid in drug development, the following diagrams illustrate a general experimental workflow for ADC synthesis and the mechanism of action for a PROTAC.

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate using Mal-PEG5-acid.

Caption: Mechanism of action for a PROTAC utilizing a Mal-PEG5-acid linker.

References

Heterobifunctional Crosslinkers for Targeted Therapy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of heterobifunctional crosslinkers and their critical role in the development of targeted therapies. From fundamental principles to detailed experimental protocols, this document serves as a practical resource for researchers in the field of bioconjugation and drug development.

Introduction to Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are reagents that possess two different reactive groups, enabling the sequential and specific conjugation of two distinct molecules.[1] This targeted approach is fundamental in the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] Unlike their homobifunctional counterparts, which have identical reactive groups, heterobifunctional crosslinkers allow for controlled, stepwise reactions, minimizing the formation of unwanted homodimers or polymers.[3][4]

The general structure of a heterobifunctional crosslinker comprises two distinct reactive moieties separated by a spacer arm. The choice of reactive groups dictates the target functional groups on the biomolecules (e.g., primary amines, sulfhydryls), while the spacer arm's length and composition influence the stability, solubility, and steric hindrance of the final conjugate.

Core Concepts and Mechanism of Action

The utility of heterobifunctional crosslinkers lies in their ability to facilitate controlled conjugation. The process typically involves a two-step reaction. In the first step, one of the reactive groups on the crosslinker is reacted with the first biomolecule. After purification to remove excess crosslinker, the second biomolecule is then added to react with the second reactive group of the crosslinker, forming the final conjugate. This sequential approach is crucial for creating well-defined bioconjugates with a specific stoichiometry.

Key Terminology

-

Antibody-Drug Conjugate (ADC): A class of targeted therapeutics where a potent cytotoxic drug is linked to a monoclonal antibody, which specifically targets cancer cells.

-

Proteolysis-Targeting Chimera (PROTAC): Heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.